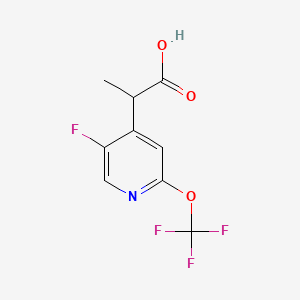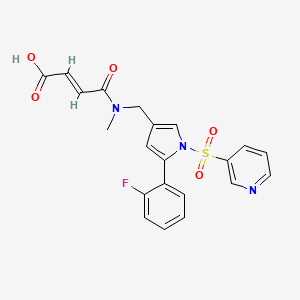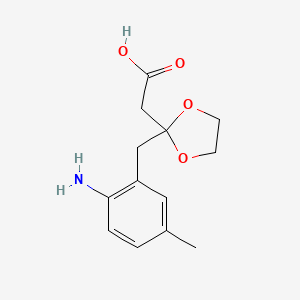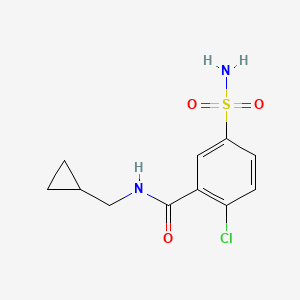
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C6HF9O6. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and trifluoromethoxy groups. These groups impart significant electron-withdrawing effects, making the compound highly reactive and useful in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features but lacks the propanoic acid group, which affects its reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another similar compound used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid: This compound has a biphenyl structure, which provides different chemical properties and applications.
Uniqueness
2-(5-Fluoro-2-(trifluoromethoxy)pyridin-4-yl)propanoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart significant electron-withdrawing effects. This makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H7F4NO3 |
|---|---|
Peso molecular |
253.15 g/mol |
Nombre IUPAC |
2-[5-fluoro-2-(trifluoromethoxy)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c1-4(8(15)16)5-2-7(14-3-6(5)10)17-9(11,12)13/h2-4H,1H3,(H,15,16) |
Clave InChI |
DMXAYTSYZIVEEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1F)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)



![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)




